molecular formula C14H21BBrNO2 B1284306 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane CAS No. 1257641-07-8

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Cat. No.: B1284306
CAS No.: 1257641-07-8
M. Wt: 326.04 g/mol
InChI Key: OLNVCXQNTXWSKY-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It is characterized by the presence of a bromophenyl group and a butyl chain attached to a dioxazaborocane ring

Scientific Research Applications

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, brominated compounds can sometimes be hazardous and require careful handling .

Future Directions

The study and application of complex organic molecules like this one are active areas of research in chemistry. Such compounds could potentially have interesting properties and uses in various fields, from materials science to medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane typically involves the reaction of 2-bromophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, facilitated by bases like sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding boronic acids or borate esters.

    Reduction: Formation of the corresponding borohydride derivatives.

    Substitution: Formation of substituted dioxazaborocane derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)pyrrolidine: Another bromophenyl-containing compound with applications in medicinal chemistry.

    2-Bromophenethyl alcohol: Used as a pharmaceutical intermediate.

    2-(2-Bromophenyl)ethylamine: Utilized in the synthesis of various organic compounds.

Uniqueness

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring structure, which imparts distinct chemical reactivity and biological activity. Its boron center allows for versatile applications in cross-coupling reactions and potential therapeutic uses, setting it apart from other bromophenyl derivatives.

Properties

IUPAC Name

2-(2-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-6-4-5-7-14(13)16/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNVCXQNTXWSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584924
Record name 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257641-07-8
Record name 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257641-07-8
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